5-Methoxypicolinohydrazide
Description
5-Methoxypicolinohydrazide is a pyridine-derived hydrazide compound characterized by a methoxy (-OCH₃) substituent at the 5-position of the pyridine ring and a hydrazide (-CONHNH₂) group at the 2-position. This structural configuration confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its applications include serving as a precursor for hydrazone derivatives, which exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
5-methoxypyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-5-2-3-6(9-4-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULZYUMMNXXBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717403 | |
| Record name | 5-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260864-21-8 | |
| Record name | 5-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypicolinohydrazide typically involves the reaction of 5-methoxypicolinic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypicolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 5-Methoxypicolinohydrazide serves as a crucial building block in the synthesis of various heterocyclic compounds. It is utilized as a reagent in organic synthesis, facilitating the creation of more complex molecules.
2. Biology
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against certain pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
3. Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its role as a precursor in synthesizing pharmaceutical compounds has been documented, indicating its importance in drug discovery .
4. Industry
- Material Development : In industrial applications, this compound is utilized in developing new materials and as an intermediate in producing agrochemicals. Its unique properties make it suitable for creating innovative products in these sectors .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methoxypicolinohydrazide involves its interaction with specific molecular targets. It is known to increase intracellular reactive oxygen species levels, alter mitochondrial membrane potential, and affect cell membrane permeability. These actions lead to changes in cellular functions and can result in antimicrobial and antifungal effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural analogs of 5-Methoxypicolinohydrazide differ primarily in substituent positions, functional groups, or ring systems. Key comparisons include:
Table 1: Structural Analogs and Key Differences
Key Insights :
Physicochemical Properties
Table 3: Physicochemical Data for Selected Compounds
Insights :
- LogP Values: The lower LogP of 5-Methoxypicolinimidamide (0.8 vs.
- Stability: Light sensitivity in 6-Methoxypicolinohydrazide necessitates storage in amber containers .
Biological Activity
5-Methoxypicolinohydrazide is a compound belonging to the hydrazide-hydrazone class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various research studies and data tables that summarize key results.
Chemical Structure
This compound can be characterized by its molecular structure, which includes a methoxy group attached to a picolinohydrazide backbone. The presence of these functional groups contributes to its biological activities.
Antimicrobial Activity
Hydrazide-hydrazone derivatives, including this compound, have demonstrated significant antimicrobial properties against a range of pathogens.
Key Findings
- Antibacterial Activity : Studies have reported that hydrazone derivatives exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown Minimum Inhibitory Concentration (MIC) values as low as 0.08 µg/ml against Micrococcus luteus and comparable efficacy against Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : In addition to antibacterial properties, these compounds have also been evaluated for antifungal activity, with some derivatives showing effective inhibition against common fungal strains .
| Compound | Target Pathogen | MIC (µg/ml) | Reference |
|---|---|---|---|
| This compound | Micrococcus luteus | 0.08 | |
| Similar Hydrazone | E. coli | 12.5 | |
| Similar Hydrazone | S. aureus | 25-50 |
Anticancer Activity
The anticancer potential of hydrazides has been widely studied, with promising results indicating that these compounds can induce apoptosis in cancer cells.
Research has shown that metal complexes of hydrazides can enhance cytotoxicity through mechanisms such as:
- Generation of Reactive Oxygen Species (ROS) : This leads to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Apoptotic Pathways : Compounds can upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2) .
Case Studies
- A study reported that a related Cu(II) complex with a hydrazone ligand exhibited IC50 values in the range of 3–5 µM against liver cancer cell lines (HEPG2) .
- Another investigation highlighted the effectiveness of hydrazone derivatives in inhibiting the growth of various cancer cell lines, including MCF-7 and A549, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, hydrazides like this compound have shown potential anti-inflammatory properties.
Research Findings
Studies have indicated that certain hydrazone derivatives can reduce inflammation markers in vitro, suggesting their potential application in treating inflammatory diseases . The exact mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
